molecular formula C5H6ClN5O B142600 N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide CAS No. 115339-34-9

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide

Cat. No.: B142600
CAS No.: 115339-34-9
M. Wt: 187.59 g/mol
InChI Key: JZDAHZAVLYDAFN-UHFFFAOYSA-N
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Description

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide is a chemical compound belonging to the class of 1,3,5-triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide typically involves the substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with amino groups. One common method involves the reaction of cyanuric chloride with acetamide in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dioxane or water at elevated temperatures (70-80°C) to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency, reduce reaction time, and improve product yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, alcohols, or thiols.

    Condensation Reactions: It can react with carboxylic acids to form amides.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the triazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives, while condensation reactions with carboxylic acids produce amides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN5O/c1-2(12)8-5-10-3(6)9-4(7)11-5/h1H3,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDAHZAVLYDAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921677
Record name N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115339-34-9
Record name N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115339349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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